An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-phosphonic acid
An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a reactive bromo group at one terminus and a phosphonic acid moiety at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the covalent attachment and modification of a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Bromo-PEG2-phosphonic acid, designed to equip researchers with the technical knowledge required for its effective utilization.
Core Chemical and Physical Properties
Bromo-PEG2-phosphonic acid's functionality is derived from its distinct chemical components. The terminal bromo group serves as a good leaving group, making it susceptible to nucleophilic substitution reactions, which is a cornerstone of many bioconjugation strategies. The phosphonic acid group provides a strong anchor for binding to metal oxide surfaces and can also be involved in chelation. The PEG2 linker imparts hydrophilicity, which can improve the solubility of the molecule and the resulting conjugates in aqueous media.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Bromo-PEG2-phosphonic acid.
| Property | Value |
| IUPAC Name | (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid |
| CAS Number | 1446282-44-5 |
| Molecular Formula | C6H14BrO5P |
| Molecular Weight | 277.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| pKa (Phosphonic Acid) | pKa1 ≈ 1-2, pKa2 ≈ 6-7 (Predicted) |
Synthesis and Characterization
The synthesis of Bromo-PEG2-phosphonic acid is typically achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by hydrolysis.
Synthetic Workflow
Caption: Synthetic workflow for Bromo-PEG2-phosphonic acid.
Experimental Protocol: Synthesis
Step 1: Michaelis-Arbuzov Reaction to form Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-(2-bromoethoxy)ethane (1.0 eq).
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Add triethyl phosphite (1.1 eq) dropwise to the flask.
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Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Purify the crude product by vacuum distillation to obtain diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate as a colorless oil.
Step 2: Hydrolysis to Bromo-PEG2-phosphonic acid
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Dissolve diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add bromotrimethylsilane (B50905) (TMSBr) (2.5 eq) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Remove the solvent and excess TMSBr under reduced pressure.
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Add methanol (B129727) (MeOH) to the residue and stir for 1-2 hours to complete the hydrolysis.
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Evaporate the solvent to yield the crude Bromo-PEG2-phosphonic acid.
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Purify the product by recrystallization or column chromatography.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene (B1197577) glycol protons, the methylene (B1212753) group adjacent to the bromine, and the methylene group adjacent to the phosphonic acid.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.
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³¹P NMR: The phosphorus NMR will exhibit a single peak corresponding to the phosphonic acid group.
Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC):
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Purity can be assessed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile (B52724) with an acidic modifier like formic acid or trifluoroacetic acid.
Reactivity and Applications
The dual functionality of Bromo-PEG2-phosphonic acid makes it a valuable tool in several research and development areas.
Bioconjugation
The bromo group readily undergoes nucleophilic substitution with thiol groups on biomolecules, such as cysteine residues in proteins, to form stable thioether linkages.[1]
Caption: General workflow for bioconjugation.
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Dissolve the thiol-containing biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.
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Prepare a stock solution of Bromo-PEG2-phosphonic acid in an organic solvent such as DMSO.
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Add a 10- to 20-fold molar excess of the Bromo-PEG2-phosphonic acid solution to the biomolecule solution.
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Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
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Monitor the reaction progress using SDS-PAGE or mass spectrometry.
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Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker.
Surface Modification
The phosphonic acid moiety has a high affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides, forming stable self-assembled monolayers (SAMs).[2][3] This allows for the functionalization of nanoparticles and other materials to improve their biocompatibility and stability in aqueous environments.
Caption: Workflow for surface modification of metal oxides.
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Disperse the metal oxide nanoparticles in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
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Prepare a solution of Bromo-PEG2-phosphonic acid in the same solvent.
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Add the Bromo-PEG2-phosphonic acid solution to the nanoparticle dispersion and sonicate for 15-30 minutes.
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Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the self-assembled monolayer.
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Centrifuge the mixture to pellet the functionalized nanoparticles.
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Wash the nanoparticles several times with fresh solvent to remove any unbound linker.
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Resuspend the functionalized nanoparticles in the desired buffer or solvent.
PROTAC Drug Development
In the field of targeted protein degradation, Bromo-PEG2-phosphonic acid can serve as a short, hydrophilic linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The short PEG2 linker can provide the optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6]
Caption: PROTAC signaling pathway for targeted protein degradation.
Stability and Storage
Bromo-PEG2-phosphonic acid should be stored in a cool, dry place, protected from light and moisture. For long-term storage, -20 °C is recommended. Due to the presence of the phosphonic acid group, the compound may be corrosive. Standard laboratory safety precautions should be followed when handling this reagent.
Conclusion
Bromo-PEG2-phosphonic acid is a versatile chemical tool with broad applications in life sciences and materials science. Its well-defined structure and dual reactivity allow for precise and controlled modification of biomolecules and surfaces. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively incorporate this valuable linker into their research and development workflows.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
